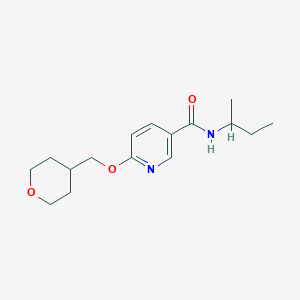

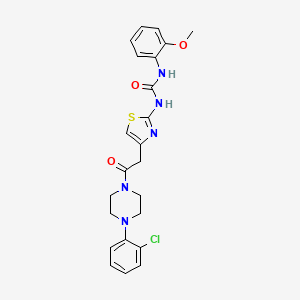

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as TPN-171, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. TPN-171 belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which are being studied for their anti-cancer, anti-inflammatory, and anti-aging properties.

Scientific Research Applications

Utilization in Biological Systems

Research on nicotinamide derivatives, including N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, has demonstrated a broad spectrum of utilization across various biological systems. For instance, studies have shown nicotinamide and its derivatives play a significant role in combating nutritional deficiencies, such as pellagra, by being active against it. These compounds have been observed to undergo transformation within the mammalian body, indicating their metabolic significance and potential therapeutic applications (Ellinger, Fraenkel, & Abdel Kader, 1947).

Herbicidal Activity

Further research into nicotinamide derivatives has uncovered their utility in agricultural sciences, specifically in the design and synthesis of novel herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have been identified for their excellent herbicidal activity against various monocotyledonous weeds, highlighting the potential for developing new, natural-product-based herbicides (Yu et al., 2021).

Enzymatic Activity and Inhibition

Nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and related compounds, plays a crucial role in the regulation of metabolic pathways. The enzymatic activity and inhibition of NNMT have been subjects of intense study, as they have implications for understanding metabolic diseases and developing targeted therapies. For example, inhibitors of NNMT have been investigated for their potential in treating various human diseases, including cancers, where NNMT is overexpressed (Babault et al., 2018).

Corrosion Inhibition

Additionally, nicotinamide derivatives have been explored for their application in materials science, particularly in the prevention of metal corrosion. Studies on the adsorption and inhibitory effects of nicotinamide derivatives on steel surfaces in acidic conditions have demonstrated their potential as effective corrosion inhibitors, further broadening the scope of applications for these compounds (Ansari, Quraishi, & Singh, 2015).

properties

IUPAC Name |

N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-3-12(2)18-16(19)14-4-5-15(17-10-14)21-11-13-6-8-20-9-7-13/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNTUDUHSCLIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)

![2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid](/img/structure/B2991381.png)

![N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide](/img/structure/B2991382.png)

![2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2991383.png)

![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)

![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)

![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)

![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)

![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)